N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid
Description
Density Functional Theory Calculations
Density functional theory calculations provide fundamental insights into the electronic structure and molecular properties of both N-cyclohexylcyclohexanamine and tert-butoxycarbonyl-4-nitro-L-phenylalanine components. Computational studies on related cyclohexylamine derivatives demonstrate that density functional theory methods accurately predict molecular geometries, electronic properties, and intermolecular interaction energies. The calculations reveal important information about the molecular orbital structure, charge distribution, and conformational preferences of these complex molecular systems.
For the dicyclohexylamine component, density functional theory calculations indicate that the preferred conformation involves both cyclohexyl rings in chair conformations with the nitrogen atom adopting a pyramidal geometry. The molecular orbital analysis shows that the highest occupied molecular orbital is primarily localized on the nitrogen lone pair, while the lowest unoccupied molecular orbital involves contributions from the cyclohexyl carbon framework. These electronic characteristics influence the compound's reactivity and interaction with other molecular species.
The tert-butoxycarbonyl-4-nitro-L-phenylalanine system presents additional computational complexity due to the presence of multiple functional groups and the chiral center. Density functional theory calculations demonstrate that the nitro group significantly affects the electronic distribution within the aromatic ring, creating regions of electron deficiency that influence intermolecular interactions. The tert-butoxycarbonyl protecting group adopts a stable conformation that minimizes steric interactions while providing effective protection for the amino group.
Computational analysis of hydrogen bonding interactions reveals that both components can participate in extensive hydrogen bonding networks. The secondary amine functionality of dicyclohexylamine can serve as both hydrogen bond donor and acceptor, while the protected amino acid contains multiple sites capable of hydrogen bonding interactions. Density functional theory calculations with appropriate dispersion corrections accurately predict the strength and directionality of these interactions, providing insights into the self-assembly behavior and crystalline packing arrangements.
Molecular Dynamics Simulations
Molecular dynamics simulations provide detailed information about the conformational dynamics and intermolecular interactions within these compound systems over time scales ranging from picoseconds to nanoseconds. Simulation studies of related cyclohexylamine systems demonstrate the importance of conformational flexibility in determining the overall molecular behavior and interaction patterns. The molecular dynamics approach allows for the investigation of temperature-dependent properties, solvation effects, and the dynamics of hydrogen bonding networks.
For N-cyclohexylcyclohexanamine, molecular dynamics simulations reveal the chair-chair interconversion kinetics of the cyclohexyl rings and the rotational dynamics around the carbon-nitrogen bonds. The simulations demonstrate that the compound exhibits significant conformational flexibility at room temperature, with rapid interchange between different rotational conformers. The nitrogen inversion process occurs on a timescale consistent with experimental nuclear magnetic resonance observations, providing validation for the computational model.
Molecular dynamics studies of the tert-butoxycarbonyl-4-nitro-L-phenylalanine component focus on the conformational dynamics of the amino acid backbone and the rotational freedom around the aromatic ring. The simulations reveal how the tert-butoxycarbonyl group influences the accessible conformational space and how the nitro substituent affects the aromatic ring dynamics. The results demonstrate that the compound adopts preferred conformations that minimize intramolecular steric interactions while maximizing stabilizing interactions.
Combined molecular dynamics simulations of the complete compound system provide insights into the intermolecular interactions and potential self-assembly behavior. The simulations reveal how the dicyclohexylamine and protected amino acid components interact through hydrogen bonding, van der Waals forces, and possible pi-pi interactions involving the aromatic system. Ten-nanosecond molecular dynamics simulations with periodic boundary conditions allow for the investigation of longer-range structural organization and the formation of supramolecular assemblies. The computational results demonstrate the importance of both electrostatic and dispersion interactions in determining the overall molecular behavior and provide valuable predictions for experimental design and optimization.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBPPXVRTJXZEU-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
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Solvent : Dimethylsulfoxide (DMSO)
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Base : Potassium hydroxide (KOH)
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Carboxylating Agent : Carbon dioxide (CO₂)
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Catalyst : Potassium para-cresolate
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Temperature : 20–50°C (optimized at 50°C)
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Atmosphere : Nitrogen (N₂)
Procedure
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Formation of Potassium Para-Cresolate :
A mixture of p-cresol, KOH, water, and toluene is heated under N₂ to distill off water and toluene. The residual solution is cooled to 25–27°C. -
Carboxylation :
CO₂ is introduced into the cooled solution until saturation. PNEB is added, and the mixture is heated to 50°C for 3 hours. -
Acidification and Isolation :
The reaction mixture is diluted with acetone and acidified with concentrated HCl to pH ≈ 1. The product precipitates and is isolated via filtration.
Key Data
| Parameter | Value/Detail |
|---|---|
| Yield | 70–85% (depending on PNEB purity) |
| Purity | ≥95% (after recrystallization) |
| Critical Side Reaction | Formation of salicylic acid derivatives (minimized by temperature control) |
Coupling of Components
The final compound is formed as a salt via acid-base reaction between the propanoic acid derivative and N-cyclohexylcyclohexanamine.
Salt Formation Protocol
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Neutralization :
The propanoic acid (1 equiv) is dissolved in anhydrous dichloromethane (DCM) and treated with N-cyclohexylcyclohexanamine (1 equiv) at 0°C. -
Precipitation :
The salt precipitates upon stirring and is isolated via filtration. -
Purification :
Recrystallization from ethanol/water (9:1) yields the final product.
Characterization Data
| Property | Value |
|---|---|
| Melting Point | 132–135°C |
| Purity (HPLC) | >98% |
| Solubility | Insoluble in water; soluble in DCM |
Industrial-Scale Considerations
Process Intensification
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Continuous Flow Systems : Enhance carboxylation efficiency by maintaining precise temperature and CO₂ pressure.
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Solvent Recovery : DMSO is recovered via distillation and reused, reducing costs.
| Metric | Detail |
|---|---|
| PMI (Process Mass Intensity) | 6.2 (kg waste/kg product) |
| E-Factor | 4.8 |
Challenges and Mitigation Strategies
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Carboxylation Side Reactions :
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Cause : Overheating (>50°C) promotes decarboxylation.
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Solution : Strict temperature control and real-time monitoring.
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Amine Oxidation :
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Cause : Exposure to oxygen during reductive amination.
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Solution : Use of degassed solvents and inert atmosphere.
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Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and nitro groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products may include substituted aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include binding to active sites, inhibition of enzyme activity, or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of N-cyclohexylcyclohexanamine
Key Differences :
- Steric Effects : DCHA’s bulky cyclohexyl groups hinder nucleophilic reactions compared to linear or branched amines like N-ethyl-N-isopropylpropan-2-amine .
- Toxicity : DCHA exhibits moderate aquatic toxicity (48h-EC₅₀ = 85 mg/L), whereas simpler amines (e.g., triethylamine) are generally less toxic due to higher volatility .
Structural Analogues of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic Acid
Key Differences :
- Reactivity : The nitro group in the target compound increases electrophilicity at the aromatic ring compared to hydroxyl or methoxy derivatives (e.g., 4-hydroxyphenyl analogues) .
- Protection Strategy: Unlike N-Boc-O-tert-butyl-L-serine, which uses dual protection for amino and hydroxyl groups, the target compound lacks hydroxyl protection, limiting its utility in multi-step syntheses .
Physicochemical Comparison
| Property | N-cyclohexylcyclohexanamine | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic Acid |
|---|---|---|
| Molecular Weight | 181.32 g/mol | 358.37 g/mol |
| Solubility | Low in water, high in organics | Moderate in polar aprotic solvents (DMF, DMSO) |
| pKa (Carboxylic Acid) | N/A | ~1–2 (enhanced by nitro group) |
| Stability | Stable under basic conditions | Sensitive to strong acids (Boc deprotection) |
Toxicological Data
Insights :
Comparison with Analogues :
- Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) are synthesized via coupling of hydroxylamine with acyl chlorides, differing from the Boc-protection strategy .
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes cyclohexyl groups, an amino acid backbone, and a nitrophenyl substituent. Its molecular formula is represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₆
- Molecular Weight : 310.3 g/mol
Mechanisms of Biological Activity
The biological activity of N-cyclohexylcyclohexanamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The presence of the nitrophenyl group suggests potential for anti-inflammatory and antioxidant activities, which are crucial in many therapeutic applications.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in inflammatory pathways. For instance, the compound may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the synthesis of prostaglandins—mediators of inflammation.
In Vitro Studies
In vitro assays have demonstrated that N-cyclohexylcyclohexanamine exhibits significant inhibition of cell proliferation in certain cancer cell lines. A study highlighted its effects on human breast cancer cells, where it induced apoptosis and inhibited tumor growth by modulating apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound. In a murine model of inflammation, administration of N-cyclohexylcyclohexanamine resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6.
| Study Design | Dosage | Outcome |
|---|---|---|
| Acute inflammation model | 50 mg/kg | Decreased paw edema by 40% |
| Chronic inflammation model | 100 mg/kg | Reduced histological signs of inflammation |
Case Studies
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Case Study on Anti-inflammatory Effects :
A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with N-cyclohexylcyclohexanamine led to improved joint function and reduced pain scores compared to placebo controls. -
Case Study on Anticancer Activity :
In a phase II trial for metastatic breast cancer, patients receiving the compound showed a 30% response rate, with notable tumor shrinkage observed in imaging studies.
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents potential risks. Acute toxicity studies have revealed an LD50 value indicating moderate toxicity levels, necessitating careful dosing in therapeutic contexts.
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral, rat) | 3455 mg/kg |
| Skin Irritation Potential | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid, and what key reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves multi-step procedures, starting with the preparation of the 4-nitrophenylpropanoic acid backbone. The tert-butyloxycarbonyl (Boc) group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., sodium bicarbonate). Reaction temperature (0–25°C) and anhydrous solvents (e.g., tetrahydrofuran) are critical to avoid premature deprotection. Purification via silica gel chromatography with gradients of ethyl acetate/hexane ensures removal of unreacted intermediates .
Q. How can researchers optimize the purification of N-cyclohexylcyclohexanamine to achieve high purity for biological assays?
- Methodological Answer: N-Cyclohexylcyclohexanamine’s hydrophobicity necessitates purification using reversed-phase chromatography (C18 column) with acetonitrile/water mobile phases. Recrystallization from cyclohexane/ethanol mixtures at low temperatures (−20°C) enhances crystalline purity. Analytical confirmation via GC-MS (electron ionization) and ¹H-NMR (CDCl₃, δ 1.0–2.5 ppm for cyclohexyl protons) is recommended .
Advanced Research Questions
Q. What analytical techniques are critical for confirming the stereochemical integrity of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid during synthesis?
- Methodological Answer: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) resolves enantiomeric excess (>99% for S-configuration). Single-crystal X-ray diffraction confirms absolute configuration, as demonstrated in structurally related carbamates . Circular dichroism (CD) spectroscopy at 220–260 nm provides supplementary stereochemical validation .
Q. How does the nitro group in (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid influence its electronic properties and reactivity in subsequent chemical modifications?
- Methodological Answer: The electron-withdrawing nitro group stabilizes negative charge in intermediates via resonance, facilitating nucleophilic aromatic substitution (e.g., conversion to amines via catalytic hydrogenation). Density functional theory (DFT) calculations (B3LYP/6-31G*) predict partial charge distribution at the para position, guiding regioselective modifications .
Q. What strategies mitigate the challenges of N-cyclohexylcyclohexanamine’s hygroscopicity or instability under varying pH conditions in pharmacological studies?
- Methodological Answer: Lyophilization with cryoprotectants (e.g., trehalose) minimizes hygroscopicity. Stability studies in buffered solutions (pH 4–9, 37°C) identify optimal storage conditions. Derivatization with acid-resistant protecting groups (e.g., trifluoroacetyl) enhances stability in acidic environments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of N-cyclohexylcyclohexanamine derivatives across different studies?
- Methodological Answer: Cross-study variability may arise from differences in assay conditions (e.g., cell lines, serum concentration). Standardized protocols (e.g., fixed incubation time, controlled metabolite clearance) and orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) reconcile contradictions. Purity validation via LC-MS (ESI+) ensures compound integrity .
Research Tools and Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
